Cas no 1704064-40-3 (3-Chloro-5-iodo-N-methylpyrazin-2-amine)
3-Chloro-5-iodo-N-methylpyrazin-2-amine Chemical and Physical Properties
Names and Identifiers
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- 3-chloro-5-iodo-N-methylpyrazin-2-amine
- FCH3790635
- AM87826
- 3-Chloro-5-iodo-N-methylpyrazin-2-amine
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- Inchi: 1S/C5H5ClIN3/c1-8-5-4(6)10-3(7)2-9-5/h2H,1H3,(H,8,9)
- InChI Key: ZWGWECWOJJJCPK-UHFFFAOYSA-N
- SMILES: IC1=CN=C(C(=N1)Cl)NC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 113
- Topological Polar Surface Area: 37.8
3-Chloro-5-iodo-N-methylpyrazin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C123120-250mg |
3-Chloro-5-iodo-N-methylpyrazin-2-amine |
1704064-40-3 | 250mg |
$ 305.00 | 2022-06-06 | ||
| TRC | C123120-500mg |
3-Chloro-5-iodo-N-methylpyrazin-2-amine |
1704064-40-3 | 500mg |
$ 505.00 | 2022-06-06 | ||
| abcr | AB495526-100mg |
3-Chloro-5-iodo-N-methylpyrazin-2-amine; . |
1704064-40-3 | 100mg |
€456.40 | 2025-02-17 | ||
| abcr | AB495526-250mg |
3-Chloro-5-iodo-N-methylpyrazin-2-amine; . |
1704064-40-3 | 250mg |
€855.50 | 2025-02-17 | ||
| 1PlusChem | 1P00AS2V-100mg |
3-chloro-5-iodo-N-Methylpyrazin-2-aMine |
1704064-40-3 | 95% | 100mg |
$313.00 | 2024-06-19 | |
| 1PlusChem | 1P00AS2V-250mg |
3-chloro-5-iodo-N-Methylpyrazin-2-aMine |
1704064-40-3 | 95% | 250mg |
$606.00 | 2024-06-19 | |
| 1PlusChem | 1P00AS2V-1g |
3-chloro-5-iodo-N-Methylpyrazin-2-aMine |
1704064-40-3 | 95% | 1g |
$1175.00 | 2024-06-19 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY318279-0.1g |
2-Amino-3-chloro-5-iodo-N-methylpyrazine |
1704064-40-3 | >95% | 0.1g |
¥2400.00 | 2025-04-17 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY318279-0.25g |
2-Amino-3-chloro-5-iodo-N-methylpyrazine |
1704064-40-3 | >95% | 0.25g |
¥3900.00 | 2025-04-17 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY318279-1g |
2-Amino-3-chloro-5-iodo-N-methylpyrazine |
1704064-40-3 | >95% | 1g |
¥6500.00 | 2025-04-17 |
3-Chloro-5-iodo-N-methylpyrazin-2-amine Suppliers
3-Chloro-5-iodo-N-methylpyrazin-2-amine Related Literature
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 3-Chloro-5-iodo-N-methylpyrazin-2-amine
3-Chloro-5-iodo-N-methylpyrazin-2-amine (CAS No. 1704064-40-3): An Emerging Compound in Medicinal Chemistry
3-Chloro-5-iodo-N-methylpyrazin-2-amine (CAS No. 1704064-40-3) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by its chloro, iodo, and methyl substituents on a pyrazine ring, offers a promising scaffold for the development of novel drugs targeting various diseases.
The chemical structure of 3-Chloro-5-iodo-N-methylpyrazin-2-amine is particularly intriguing due to the presence of the halogen substituents, which can significantly influence the compound's biological activity and pharmacokinetic properties. The chloro and iodo groups are known to enhance lipophilicity and improve cellular penetration, making this compound an attractive candidate for drug design. Additionally, the methyl group on the amine functionality can modulate the compound's basicity and hydrogen bonding capabilities, further enhancing its biological activity.
In recent years, extensive research has been conducted to explore the potential applications of 3-Chloro-5-iodo-N-methylpyrazin-2-amine. One notable area of interest is its use as a lead compound in the development of anticancer agents. Studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, including those resistant to conventional chemotherapy. The mechanism of action is believed to involve the disruption of key cellular processes such as DNA replication and cell cycle progression, leading to apoptosis.
Beyond its anticancer properties, 3-Chloro-5-iodo-N-methylpyrazin-2-amine has also shown promise in other therapeutic areas. For instance, it has been investigated for its anti-inflammatory effects, with preliminary studies indicating that it can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
The pharmacokinetic profile of 3-Chloro-5-iodo-N-methylpyrazin-2-amine has been another focus of research. Studies have demonstrated that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its high lipophilicity allows for efficient cellular uptake, while its metabolic stability ensures prolonged therapeutic effects. These characteristics make it an ideal candidate for further optimization and clinical development.
In addition to its therapeutic potential, 3-Chloro-5-iodo-N-methylpyrazin-2-amine has also been explored as a tool compound in chemical biology research. Its ability to selectively modulate specific biological pathways makes it a valuable probe for understanding complex cellular processes. For example, it has been used to investigate the role of specific enzymes in signal transduction pathways, providing insights into potential targets for drug discovery.
The synthesis of 3-Chloro-5-iodo-N-methylpyrazin-2-amine has been optimized through various synthetic routes, ensuring high yields and purity levels. One common approach involves the reaction of 3-chloropyrazine with an appropriate iodinating agent followed by N-methylation. These synthetic methods have been refined to minimize side reactions and impurities, making large-scale production feasible for both research and commercial purposes.
Clinical trials are currently underway to evaluate the safety and efficacy of 3-Chloro-5-iodo-N-methylpyrazin-2-amine. Early-phase trials have shown promising results, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for more advanced clinical studies to further assess its therapeutic potential.
In conclusion, 3-Chloro-5-iodo-N-methylpyrazin-2-amine (CAS No. 1704064-40-3) represents a promising compound in medicinal chemistry with diverse applications in drug discovery and development. Its unique structural features and favorable biological properties make it an attractive candidate for further research and clinical evaluation. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing medical treatments for various diseases.
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